molecular formula C20H33NO B5033961 1-[5-(2-tert-butylphenoxy)pentyl]piperidine

1-[5-(2-tert-butylphenoxy)pentyl]piperidine

Cat. No.: B5033961
M. Wt: 303.5 g/mol
InChI Key: DBBKLIWTQJUIEE-UHFFFAOYSA-N
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Description

1-[5-(2-tert-butylphenoxy)pentyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a pentyl chain, which is further connected to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-tert-butylphenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[5-(2-tert-butylphenoxy)pentyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated as a potential dual-target ligand for the treatment of neurological disorders such as Parkinson’s disease.

    Pharmacology: Studies focus on its effects on dopamine regulation and its potential neuroprotective properties.

    Chemical Biology: The compound is used to study the interactions between small molecules and biological targets, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[5-(2-tert-butylphenoxy)pentyl]piperidine is unique due to its specific structural configuration, which provides a balance of activity against both histamine H3 receptors and monoamine oxidase B. This dual-target approach is promising for the development of treatments for complex neurological disorders.

Properties

IUPAC Name

1-[5-(2-tert-butylphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-20(2,3)18-12-6-7-13-19(18)22-17-11-5-10-16-21-14-8-4-9-15-21/h6-7,12-13H,4-5,8-11,14-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKLIWTQJUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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